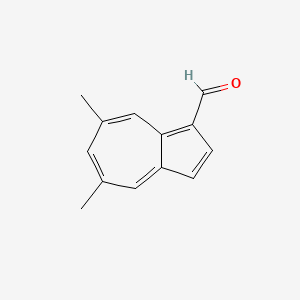
5,7-Dimethylazulene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethylazulene-1-carbaldehyde: is an organic compound with the molecular formula C₁₃H₁₂O It belongs to the class of azulenes, which are known for their vibrant blue color Azulenes are non-benzenoid aromatic hydrocarbons, and this compound is a derivative with two methyl groups at positions 5 and 7 and an aldehyde group at position 1
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylazulene-1-carbaldehyde typically involves the Vilsmeier-Haack formylation reaction. This reaction uses a formylating agent, such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride), to introduce the aldehyde group into the azulene ring. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Reaction Time: Several hours to overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions: 5,7-Dimethylazulene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a catalyst like FeCl₃.
Major Products:
Oxidation: 5,7-Dimethylazulene-1-carboxylic acid.
Reduction: 5,7-Dimethylazulene-1-methanol.
Substitution: Halogenated or nitrated derivatives of 5,7-Dimethylazulene.
科学的研究の応用
Chemistry: 5,7-Dimethylazulene-1-carbaldehyde is used as a precursor in the synthesis of various azulene derivatives, which are studied for their unique electronic and optical properties.
Biology: Azulene derivatives, including this compound, are investigated for their potential anti-inflammatory and antimicrobial activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of azulene derivatives in treating inflammatory conditions and infections.
Industry: Azulene compounds are used in the formulation of dyes and pigments due to their intense coloration. They are also explored for use in organic electronics and photonics.
作用機序
The mechanism of action of 5,7-Dimethylazulene-1-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the azulene ring can undergo electrophilic substitution. These reactions enable the compound to interact with biological molecules and materials, leading to its observed effects.
Molecular Targets and Pathways:
Nucleophilic Addition: The aldehyde group can form adducts with nucleophiles, such as amines and thiols.
Electrophilic Substitution: The azulene ring can undergo substitution reactions, affecting its electronic properties and interactions with other molecules.
類似化合物との比較
Azulene: The parent compound of 5,7-Dimethylazulene-1-carbaldehyde, known for its blue color and aromatic properties.
1,4-Dimethylazulene: Another derivative with methyl groups at positions 1 and 4.
3,7-Dimethylindene-5-carbaldehyde: A related compound with a similar structure but different ring system.
Uniqueness: this compound is unique due to the specific positioning of its methyl and aldehyde groups, which confer distinct chemical reactivity and properties compared to other azulene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
148546-21-8 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
5,7-dimethylazulene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O/c1-9-5-10(2)7-13-11(6-9)3-4-12(13)8-14/h3-8H,1-2H3 |
InChIキー |
OQGYZENKAMDKRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C(C=CC2=C1)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


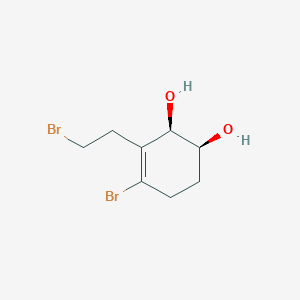
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
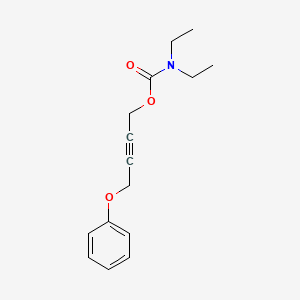

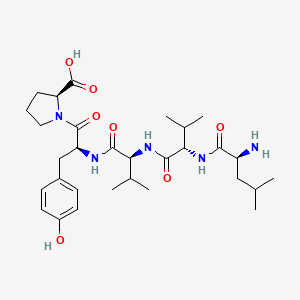
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
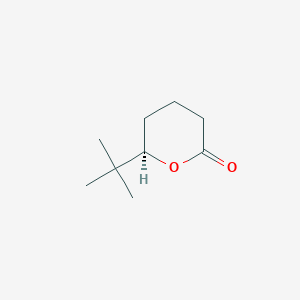
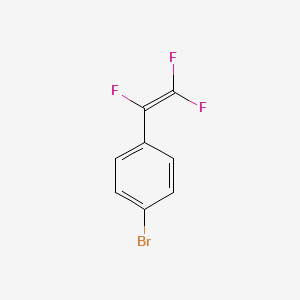
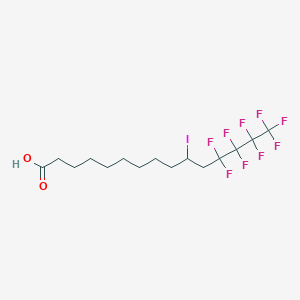
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
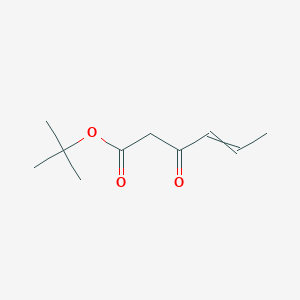
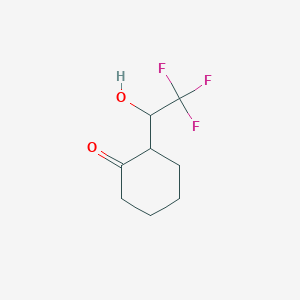
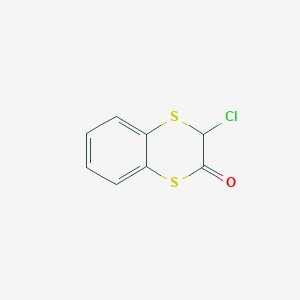
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
